Cancer/testis antigen 1 (80-88) peptide sequence and structural properties
Cancer/testis antigen 1 (80-88) peptide sequence and structural properties
An In-Depth Technical Guide to the Cancer/Testis Antigen 1 (80-88) Peptide: Structural Properties and Immunotherapeutic Applications
Executive Summary and Biological Context
Cancer/testis antigen 1 (NY-ESO-1), encoded by the CTAG1B gene, is widely regarded as one of the most immunogenic tumor antigens identified to date. Its expression is strictly restricted to male germline cells (which lack MHC class I expression) and aberrantly re-expressed in a variety of histological malignancies, including melanoma, non-small cell lung cancer, and ovarian cancer [1]. This restricted expression profile makes NY-ESO-1 an ideal target for cancer immunotherapy, minimizing the risk of off-target autoimmune toxicity.
While the HLA-A02:01-restricted 157-165 epitope (SLLMWITQC) has historically dominated clinical trials, the limitation of HLA-A2 prevalence necessitates the identification of alternative epitopes to expand patient eligibility. The NY-ESO-1 (80-88) peptide, sequence ARGPESRLL , is a critical nonamer epitope restricted by the HLA-Cw 06:02 allele [2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, antigen processing mechanisms, and self-validating experimental protocols required to effectively utilize the ARGPESRLL peptide in translational research and drug development.
Structural and Physicochemical Profiling
The functionality of any peptide in an immunological assay is fundamentally dictated by its structural and physicochemical properties. The ARGPESRLL sequence is precisely tailored to fit the binding cleft of the HLA-Cw*06:02 molecule.
Molecular Causality of HLA Binding
MHC Class I molecules require specific "anchor residues" to stabilize the peptide within their binding groove. For HLA-Cw*06:02, the established motif requires a positively charged or polar residue at Position 2 (P2) and a hydrophobic residue at the C-terminus (P9).
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P2 Arginine (R): Docks into the electronegative 'B pocket' of the HLA-C*06:02 groove.
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P9 Leucine (L): Anchors into the deep, hydrophobic 'F pocket', stabilizing the peptide-MHC complex for T-cell receptor (TCR) surveillance.
Table 1: Physicochemical Properties of CTAG1 (80-88)
| Property | Value | Causality / Technical Significance |
| Sequence | ARGPESRLL | 9-mer length is thermodynamically optimal for the closed ends of the MHC Class I binding cleft. |
| Target Antigen | NY-ESO-1 (CTAG1B) | High tumor-specificity ensures that TCRs targeting this peptide will not attack healthy somatic tissues [3]. |
| HLA Restriction | HLA-Cw06:02 | Dictates patient stratification; only HLA-Cw06:02 positive patients can present this specific epitope [2]. |
| Net Charge (pH 7.4) | +1 | The net positive charge (due to two Arginines and one Glutamic acid) influences solubility, requiring careful buffer selection (e.g., PBS with minimal DMSO) to prevent precipitation during assay prep. |
| Molecular Weight | ~997.15 Da | Used to calculate precise molarity for peptide pulsing in antigen-presenting cell (APC) assays. |
Mechanistic Pathway of Antigen Presentation
To utilize this peptide in vaccine development or TCR-T cell therapy, one must understand its endogenous processing. NY-ESO-1 is an intracellular protein that must be degraded by the proteasome. The resulting peptide fragments, including ARGPESRLL, are transported into the endoplasmic reticulum (ER) via the Transporter Associated with Antigen Processing (TAP) complex, where they are loaded onto nascent HLA-C*06:02 molecules.
Fig 1: Intracellular processing and HLA-C*06:02 presentation of the ARGPESRLL epitope.
Self-Validating Experimental Protocols
Trustworthiness in immunological data relies on protocols that inherently validate themselves through rigorous controls and causal logic. Below are the standard operating procedures for validating ARGPESRLL reactivity.
Protocol 1: Peptide Reconstitution and Quality Control
Causality: Impure peptide preparations contain truncated sequences that can act as altered peptide ligands (APLs), inducing anergic or off-target T-cell responses.
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Procurement: Obtain ARGPESRLL synthesized via standard Fmoc solid-phase chemistry [4].
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Validation: Confirm purity is >95% via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and identity via Mass Spectrometry (MS).
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Reconstitution: Dissolve the lyophilized peptide in 10-20% sterile DMSO to a stock concentration of 10 mg/mL. Logic: The hydrophobic C-terminal leucines require a polar aprotic solvent for initial solubilization before dilution in aqueous media.
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Storage: Aliquot and store at -80°C to prevent repeated freeze-thaw cycles, which degrade the peptide and reduce MHC binding affinity.
Protocol 2: In Vitro T-Cell Sensitization and IFN-γ ELISPOT
Causality: To prove that a patient's T-cells recognize ARGPESRLL, we must present the peptide on autologous (or HLA-matched) Antigen Presenting Cells (APCs). Using mismatched APCs will result in a false negative due to MHC restriction.
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APC Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-Cw*06:02 positive donor. Differentiate monocytes into dendritic cells (DCs) using GM-CSF and IL-4 over 5 days.
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Peptide Pulsing: Incubate the DCs with 10 µg/mL of ARGPESRLL peptide for 2-4 hours at 37°C.
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Washing (Critical Step): Wash the DCs three times with PBS. Logic: Removing unbound peptide ensures that subsequent T-cell activation is driven exclusively by properly loaded MHC complexes, not by non-specific pinocytosis of free peptide.
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Co-Culture: Plate the peptide-pulsed DCs with autologous CD8+ T-cells at a 1:10 (DC:T-cell) ratio in an anti-IFN-γ coated ELISPOT plate.
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Incubation & Development: Incubate for 18-24 hours. Wash the plate and apply a biotinylated secondary antibody, followed by streptavidin-HRP and AEC substrate to visualize spots.
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Validation Controls:
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Positive Control: PHA (Phytohemagglutinin) to confirm T-cell viability.
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Negative Control: DCs pulsed with an irrelevant HLA-Cw*06:02 binding peptide to rule out alloreactivity.
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Fig 2: Self-validating workflow for in vitro T-cell sensitization and ELISPOT analysis.
Comparative Epitope Landscape
To design a comprehensive multivalent vaccine or to select the optimal TCR for adoptive cell therapy, drug developers must compare ARGPESRLL against other known NY-ESO-1 epitopes.
Table 2: Comparative NY-ESO-1 Immunodominant Epitopes
| Epitope Sequence | Position | HLA Restriction | Clinical Application & Significance |
| SLLMWITQC | 157-165 | HLA-A02:01 | The industry standard; widely used in TCR-T trials due to the high global prevalence of the HLA-A2 allele. |
| LAMPFATPM | 92-100 | HLA-Cw03:01 | A secondary target utilized for HLA-C matched patient cohorts, often multiplexed in peptide vaccines. |
| ARGPESRLL | 80-88 | HLA-Cw*06:02 | Crucial for expanding treatment eligibility to HLA-A2 negative patients, ensuring broader demographic coverage [2]. |
Clinical Translation and Future Directions
The identification and validation of the ARGPESRLL peptide address a critical bottleneck in cancer immunotherapy: the restriction of treatments to HLA-A2 positive populations. By leveraging the HLA-Cw*06:02 restricted 80-88 epitope, researchers can:
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Engineer Novel TCR-T Therapies: Sequence TCRs from ARGPESRLL-reactive T-cell clones to engineer patient T-cells, providing an off-the-shelf therapeutic option for HLA-Cw*06:02 positive patients.
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Develop Multivalent Vaccines: Incorporate ARGPESRLL into synthetic long peptides (SLPs) or mRNA vaccine constructs to induce a broader, polyclonal CD8+ T-cell response, thereby mitigating the risk of tumor immune evasion via antigen loss.
By adhering to the strict physicochemical principles and self-validating protocols outlined in this guide, laboratories can ensure robust, reproducible data that accelerates the clinical translation of NY-ESO-1 targeted therapies.
References
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CTAG1B Gene - GeneCards | CTG1B Protein. GeneCards. Available at: [Link]
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Gnjatic, S., et al. (2000). Strategy for monitoring T cell responses to NY-ESO-1 in patients with any HLA class I allele. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]
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CTAG1A - Cancer/testis antigen 1 - Homo sapiens (Human). UniProtKB. Available at: [Link]
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NY-ESO 1 80-88, ARGPESRLL, 10 mg Epitope Peptide. JPT Peptide Technologies. Available at: [Link]
